molecular formula C17H20ClN3O4S B3004367 Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate CAS No. 1009494-19-2

Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B3004367
CAS No.: 1009494-19-2
M. Wt: 397.87
InChI Key: QVLOZDYGONUBQH-UHFFFAOYSA-N
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Description

“Propyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate” is a chemical compound with the molecular formula C17H20ClN3O4S . It has an average mass of 397.876 Da and a monoisotopic mass of 397.086304 Da .

Scientific Research Applications

Cyclization Reactions

  • Cyclization reactions involving similar compounds, like methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate, have been used to produce various derivatives such as 2-amino-3,4-dihydroquinazolin-4-one and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione (Shikhaliev et al., 2008).

Platelet Aggregation Inhibition

  • Derivatives of 2-oxopiperazine, like 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid, have shown potent inhibitory effects on platelet aggregation, indicating potential applications in the treatment of thrombotic diseases (Kitamura et al., 2001).

Novel Annelated 2-Oxopiperazines

  • Interaction with N-arylmaleimides has been studied, resulting in the formation of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates, indicating potential for creating unique heterocyclic systems (Svetlana et al., 2015).

Antibacterial and Antifungal Activities

  • Synthesis and microbial studies of new pyridine derivatives incorporating piperazine moieties have been conducted, demonstrating potential antibacterial and antifungal activities (Patel & Agravat, 2007).

Dipeptide Mimics and Templates

  • Structurally diverse 5-oxopiperazine-2-carboxylates have been synthesized as dipeptide mimics and templates, showing a wide range of substituents and potential applications in peptide chemistry (Limbach et al., 2009).

Properties

IUPAC Name

propyl 2-[1-[(3-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-2-8-25-14(22)10-13-16(24)19-6-7-21(13)17(26)20-15(23)11-4-3-5-12(18)9-11/h3-5,9,13H,2,6-8,10H2,1H3,(H,19,24)(H,20,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLOZDYGONUBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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